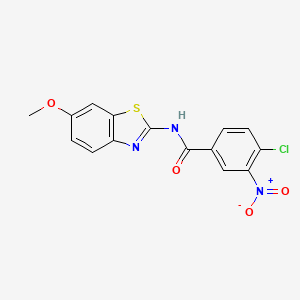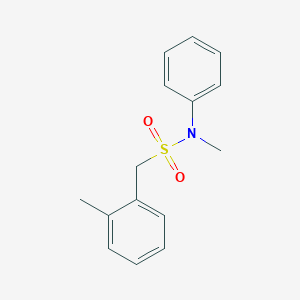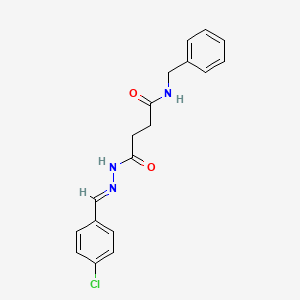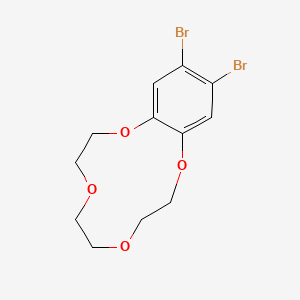
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a chloro group, a methoxy group, and a nitrobenzamide moiety attached to a benzothiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chloro group can be introduced by treating the intermediate compound with thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group can be introduced by nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Amidation: The final step involves the formation of the amide bond by reacting the nitrobenzoyl chloride intermediate with the benzothiazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide.
Uniqueness: The presence of the nitro group and the specific substitution pattern on the benzothiazole ring confer unique chemical and biological properties to the compound, making it distinct from other similar compounds.
属性
分子式 |
C15H10ClN3O4S |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-11-13(7-9)24-15(17-11)18-14(20)8-2-4-10(16)12(6-8)19(21)22/h2-7H,1H3,(H,17,18,20) |
InChI 键 |
NWURSTCWMDBOOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-Methylpiperazin-1-yl)sulfonyl]methyl}benzamide](/img/structure/B11111694.png)
![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B11111700.png)
![N'-[(E)-naphthalen-1-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11111703.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide](/img/structure/B11111712.png)
![2-chloro-N-(2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11111730.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11111737.png)
![4-methyl-N-[4-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)pentan-2-yl]benzenesulfonamide](/img/structure/B11111747.png)
![2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11111754.png)
![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11111773.png)
![1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B11111774.png)

![N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11111781.png)
